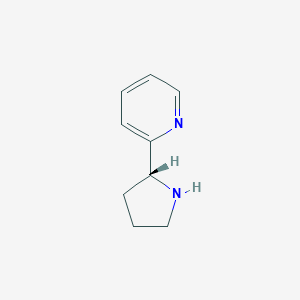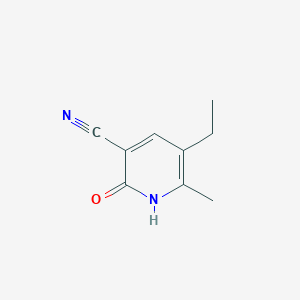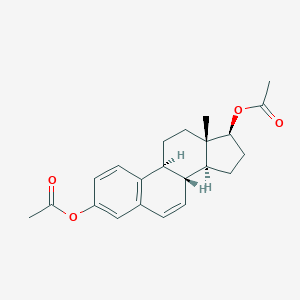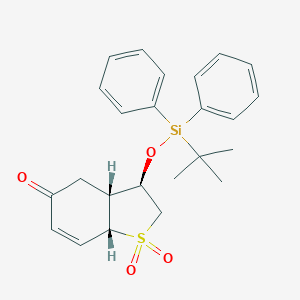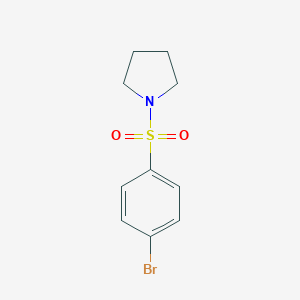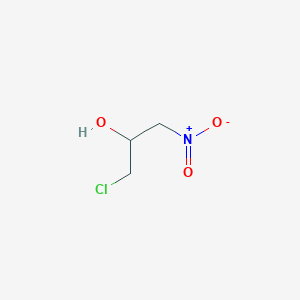
9-Mercaptodethiobiotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Mercaptodethiobiotin (MDTB) is a potent and selective inhibitor of biotin protein ligase (BPL), which is an essential enzyme in the biotin-dependent metabolic pathways. MDTB has been widely used in biochemical and physiological studies to investigate the roles of biotin and BPL in various organisms.
Mécanisme D'action
9-Mercaptodethiobiotin inhibits BPL by binding to the active site of the enzyme and forming a covalent adduct with the catalytic lysine residue. This adduct prevents the transfer of biotin from the enzyme to the biotin-dependent substrate, thus blocking the biotinylation reaction. The inhibition of BPL by 9-Mercaptodethiobiotin is selective and irreversible, making it a valuable tool for studying the biotin-dependent pathways.
Biochemical and Physiological Effects:
9-Mercaptodethiobiotin has been shown to have various biochemical and physiological effects, depending on the organism and the experimental conditions. For example, 9-Mercaptodethiobiotin inhibits the growth of biotin-dependent bacteria and fungi by blocking the biotin-dependent carboxylation reactions. 9-Mercaptodethiobiotin also inhibits the proliferation of mammalian cells by blocking the biotinylation of histones and other proteins involved in gene expression. Moreover, 9-Mercaptodethiobiotin has been shown to affect the metabolism of biotin and other vitamins in animals and humans.
Avantages Et Limitations Des Expériences En Laboratoire
9-Mercaptodethiobiotin has several advantages as a tool for studying the biotin-dependent pathways. First, 9-Mercaptodethiobiotin is a potent and selective inhibitor of BPL, making it a valuable tool for investigating the roles of biotin and BPL in various organisms. Second, 9-Mercaptodethiobiotin is irreversible, allowing for long-term inhibition of BPL and sustained effects on the biotin-dependent pathways. However, 9-Mercaptodethiobiotin also has some limitations. For example, 9-Mercaptodethiobiotin may have off-target effects on other enzymes or proteins, leading to non-specific effects on the biotin-dependent pathways. Moreover, 9-Mercaptodethiobiotin may have different effects on different organisms or cell types, depending on the expression levels and activities of BPL and other biotin-dependent enzymes.
Orientations Futures
There are several future directions for the research on 9-Mercaptodethiobiotin and the biotin-dependent pathways. First, more studies are needed to elucidate the molecular mechanisms of 9-Mercaptodethiobiotin inhibition and the structural basis of the interaction between 9-Mercaptodethiobiotin and BPL. Second, more studies are needed to explore the roles of biotin and BPL in various physiological processes, such as immune function, metabolism, and development. Third, more studies are needed to develop new inhibitors and activators of BPL and other biotin-dependent enzymes, which may have therapeutic potential for various diseases. Overall, 9-Mercaptodethiobiotin is a valuable tool for studying the biotin-dependent pathways, and further research on 9-Mercaptodethiobiotin and biotin is needed to fully understand their roles in biology and medicine.
Applications De Recherche Scientifique
9-Mercaptodethiobiotin has been widely used in biochemical and physiological studies to investigate the roles of biotin and BPL in various organisms. For example, 9-Mercaptodethiobiotin has been used to study the biotin-dependent carboxylation reactions in bacteria, fungi, and plants. 9-Mercaptodethiobiotin has also been used to investigate the role of BPL in regulating gene expression and cell proliferation in mammalian cells. Moreover, 9-Mercaptodethiobiotin has been used as a tool to identify novel biotin-dependent enzymes and to explore their functions.
Propriétés
Numéro CAS |
139936-57-5 |
|---|---|
Nom du produit |
9-Mercaptodethiobiotin |
Formule moléculaire |
C10H18N2O3S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
6-[(4R,5R)-2-oxo-5-(sulfanylmethyl)imidazolidin-4-yl]hexanoic acid |
InChI |
InChI=1S/C10H18N2O3S/c13-9(14)5-3-1-2-4-7-8(6-16)12-10(15)11-7/h7-8,16H,1-6H2,(H,13,14)(H2,11,12,15)/t7-,8+/m1/s1 |
Clé InChI |
ZARFDBYKHCOTRH-SFYZADRCSA-N |
SMILES isomérique |
C(CC[C@@H]1[C@@H](NC(=O)N1)CS)CCC(=O)O |
SMILES |
C(CCC1C(NC(=O)N1)CS)CCC(=O)O |
SMILES canonique |
C(CCC1C(NC(=O)N1)CS)CCC(=O)O |
Synonymes |
9-mercaptodesthiobiotin 9-mercaptodethiobiotin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




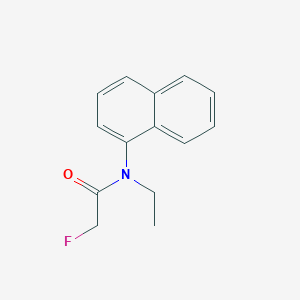
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
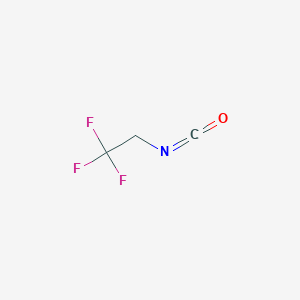
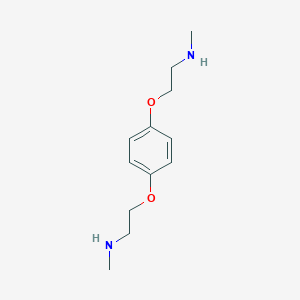
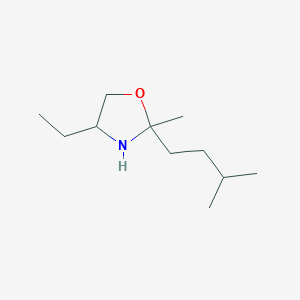
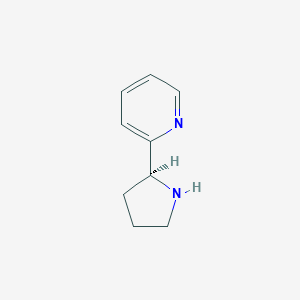
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
